molecular formula C4H3F3N4O2 B044632 N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide CAS No. 120493-20-1

N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide

Cat. No. B044632
M. Wt: 196.09 g/mol
InChI Key: WBKDMGNJICUPLS-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide, also known as TRIM-NHOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting the activity of these enzymes, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide can prevent the growth and proliferation of cancer cells. Similarly, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to have a range of biochemical and physiological effects. For example, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the inhibition of histone deacetylases, which can lead to the upregulation of pro-apoptotic genes. In addition, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Furthermore, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to have low toxicity, which is an important consideration for drug development. However, one of the limitations of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is its low solubility in aqueous solutions, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide. One area of interest is the development of new cancer therapies based on N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide. In addition, further studies are needed to fully understand the mechanism of action of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide and its potential applications in the treatment of neurodegenerative diseases. Furthermore, research is needed to develop new synthetic methods for N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide that can improve its solubility and make it easier to work with in the lab.

Synthesis Methods

N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide can be synthesized using a multi-step procedure that involves the reaction of 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to exhibit potent anti-cancer activity by inhibiting the activity of histone deacetylases. In addition, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2. Furthermore, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

120493-20-1

Product Name

N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide

Molecular Formula

C4H3F3N4O2

Molecular Weight

196.09 g/mol

IUPAC Name

N'-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide

InChI

InChI=1S/C4H3F3N4O2/c5-4(6,7)3-9-2(11-13-3)1(8)10-12/h12H,(H2,8,10)

InChI Key

WBKDMGNJICUPLS-UPHRSURJSA-N

Isomeric SMILES

C/1(=C(/N)\N=O)\NOC(=N1)C(F)(F)F

SMILES

C1(=NOC(=N1)C(F)(F)F)C(=NO)N

Canonical SMILES

C1(=C(N)N=O)NOC(=N1)C(F)(F)F

synonyms

1,2,4-Oxadiazole-3-carboximidamide,N-hydroxy-5-(trifluoromethyl)-(9CI)

Origin of Product

United States

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